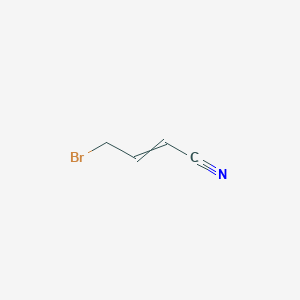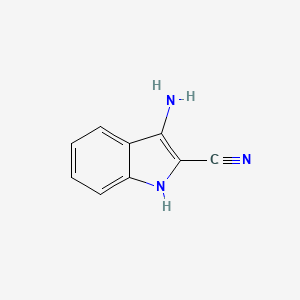
2-Bromo-3,6-difluorobenzotrifluoride
Descripción general
Descripción
2-Bromo-3,6-difluorobenzotrifluoride is a chemical compound with the molecular formula C7H2BrF5 . It is a solid substance and has a molecular weight of 260.99 .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H2BrF5/c8-3-1-2-4(9)5(6(3)10)7(11,12)13/h1-2H . This code provides a standardized way to represent the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 260.99 . The InChI code for this compound is1S/C7H2BrF5/c8-3-1-2-4(9)5(6(3)10)7(11,12)13/h1-2H .
Aplicaciones Científicas De Investigación
Regioflexible Substitution
A study highlighted the regioflexible substitution of 1,3-difluorobenzene, demonstrating the selective conversion into various benzoic acids and bromobenzoic acids, which could potentially include derivatives similar to "2-Bromo-3,6-difluorobenzotrifluoride" for specific applications in organic synthesis (Schlosser & Heiss, 2003).
Cluster Compounds Synthesis
Research on the synthesis and crystal structure of Cs2Nb6Br5F12 presented the formation of novel niobium cluster compounds with bromofluoride units. This work underscores the importance of halogenated fluorides in designing materials with unique structural properties (Cordier, Hernandez, & Perrin, 2002).
Microwave-Assisted Cyclization
Another study focused on the microwave-assisted cyclization of aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates under mildly basic conditions to synthesize 6H-benzo[c]chromen-6-ones and their tetrahydro analogues, demonstrating the versatility of brominated fluorinated compounds in facilitating efficient cyclization reactions (Dao et al., 2018).
Difluoromethylation of N-Heterocycles
The difluoromethylation of N-heterocycles highlighted the utility of brominated and fluorinated compounds in introducing fluorine atoms into organic molecules, expanding the toolkit for modifying bioactive compounds and pharmaceuticals (Ma, Xuan, & Song, 2018).
Fluorine Atom Attachment
A comprehensive review on attaching the fluorine atom to organic molecules using BrF3 and other reagents showcases the broad applicability of fluorinated reagents in organic synthesis, including the creation of compounds with CF2, CF3, and CHF2 groups (Rozen, 2005).
Mecanismo De Acción
Target of Action
2-Bromo-3,6-difluorobenzotrifluoride is primarily used as an organic synthesis intermediate . It is employed in the synthesis of various organic compounds, including pesticides and pharmaceuticals . The specific targets of this compound can vary depending on the final product it is used to synthesize.
Mode of Action
The mode of action of this compound is largely dependent on the chemical reactions it undergoes during the synthesis process. For example, it can be involved in Lewis acid-promoted synthesis of unsymmetrical and highly functionalized carbazoles and dibenzofurans from biaryl triazenes .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, it is slightly soluble in water , which can affect its reactivity and stability. Additionally, it should be stored away from bases and oxidizing agents in a cool, dry, and well-ventilated condition to maintain its stability .
Análisis Bioquímico
Biochemical Properties
2-Bromo-3,6-difluorobenzotrifluoride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates, which can further interact with other biomolecules, leading to various biochemical effects .
Cellular Effects
The effects of this compound on different types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to specific receptors on the cell surface, leading to the activation of downstream signaling pathways. It can also inhibit the activity of certain enzymes, thereby affecting various biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biochemical effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage in animal models. These effects highlight the importance of determining the appropriate dosage for different applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo various metabolic transformations, leading to the formation of metabolites that may have different biochemical properties. These metabolic pathways are essential for understanding the overall effects of this compound on biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with various intracellular components, leading to its accumulation in specific cellular compartments. The distribution of this compound within tissues can also influence its overall effects on the organism .
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its biochemical effects .
Propiedades
IUPAC Name |
2-bromo-1,4-difluoro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5/c8-6-4(10)2-1-3(9)5(6)7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTZDUMAMPLXJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(F)(F)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


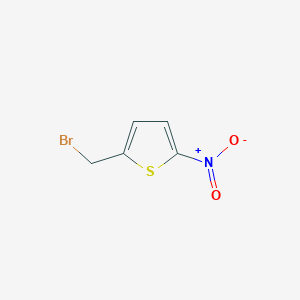

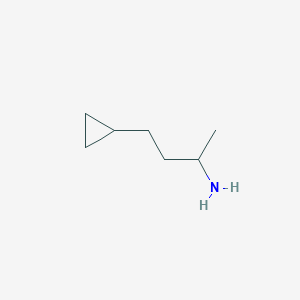

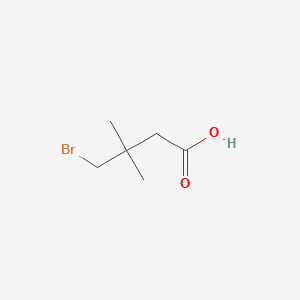
![Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate](/img/structure/B1524005.png)
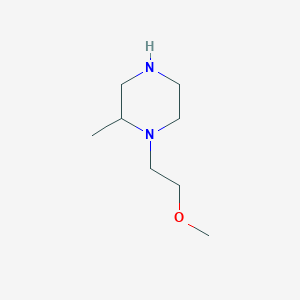
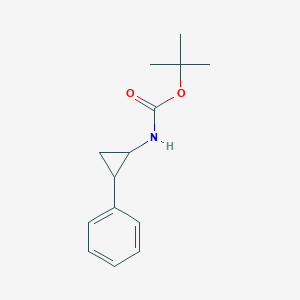
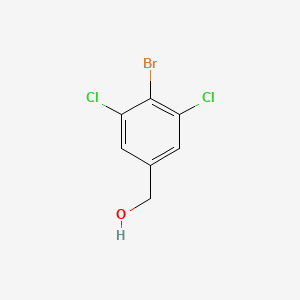
![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine](/img/structure/B1524012.png)
